molecular formula C21H14ClF3N2O2 B3537671 3-(benzoylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

3-(benzoylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3537671
M. Wt: 418.8 g/mol
InChI Key: CDGDGRSZZZENEO-UHFFFAOYSA-N
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Description

3-(Benzoylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties This compound features a benzoylamino group attached to a benzamide backbone, with additional substitutions of a chloro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzoylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an amine to form a benzoylamino intermediate.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions to introduce the chloro and trifluoromethyl groups.

    Coupling Reaction: Finally, the product is purified and isolated through coupling reactions, often using catalysts and specific solvents to enhance yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability. Additionally, industrial methods often incorporate advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), and dichloromethane (CH₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications. Its structural features are investigated for drug design and development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the chloro and trifluoromethyl groups enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzoylamino)-N-phenylbenzamide: Lacks the chloro and trifluoromethyl groups, resulting in different reactivity and applications.

    N-[2-Chloro-5-(trifluoromethyl)phenyl]benzamide: Similar structure but without the benzoylamino group, affecting its chemical properties and uses.

    3-(Benzoylamino)-N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide: Positional isomer with different substitution pattern, leading to variations in reactivity and biological activity.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 3-(benzoylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide makes it unique compared to its analogs. These groups enhance its chemical stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-benzamido-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O2/c22-17-10-9-15(21(23,24)25)12-18(17)27-20(29)14-7-4-8-16(11-14)26-19(28)13-5-2-1-3-6-13/h1-12H,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGDGRSZZZENEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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